Anabsinthin

Description

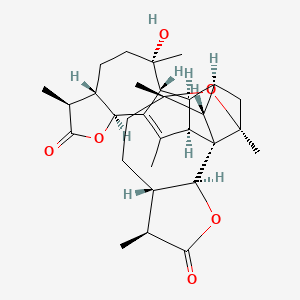

Anabsinthin is a sesquiterpene lactone primarily isolated from Artemisia absinthium L. (wormwood), a plant historically used for its medicinal and bitter properties . Structurally, it is a guaianolide dimer and an isomer of absinthin, the dominant bitter compound in wormwood . This compound is recognized for its intense bitterness and has been investigated for diverse biological activities, including antiviral, anti-parasitic, and anti-inflammatory effects .

Properties

CAS No. |

6903-12-4 |

|---|---|

Molecular Formula |

C30H40O6 |

Molecular Weight |

496.6 g/mol |

IUPAC Name |

(1S,2R,5S,8S,9S,12S,13R,14S,15R,17S,19S,22S,23S,26S,27R)-12-hydroxy-3,8,12,17,19,23-hexamethyl-6,18,25-trioxaoctacyclo[13.11.1.01,17.02,14.04,13.05,9.019,27.022,26]heptacos-3-ene-7,24-dione |

InChI |

InChI=1S/C30H40O6/c1-12-15-7-9-27(4,33)21-18(22(15)34-25(12)31)14(3)20-19(21)17-11-29(6)30(20)23(17)28(5,36-29)10-8-16-13(2)26(32)35-24(16)30/h12-13,15-17,19-24,33H,7-11H2,1-6H3/t12-,13-,15-,16-,17+,19-,20-,21-,22-,23-,24-,27-,28-,29-,30-/m0/s1 |

InChI Key |

XDKZYFZYOVAAKJ-VXVJPEHISA-N |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@]([C@@H]3[C@H]4[C@H]5C[C@]6([C@@]7([C@H]4C(=C3[C@H]2OC1=O)C)[C@@H]5[C@@](O6)(CC[C@@H]8[C@@H]7OC(=O)[C@H]8C)C)C)(C)O |

Canonical SMILES |

CC1C2CCC(C3C4C5CC6(C7(C4C(=C3C2OC1=O)C)C5C(O6)(CCC8C7OC(=O)C8C)C)C)(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Anabsinthin can be isolated from the aerial parts of Artemisia absinthium through extraction methods using solvents like ethanol or methanol. The process involves drying the plant material, followed by solvent extraction, filtration, and concentration to obtain the crude extract. The extract is then subjected to chromatographic techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to purify this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Artemisia absinthium. The plant material is harvested, dried, and processed using industrial-scale solvent extraction methods. The crude extract is then purified using advanced chromatographic techniques to isolate this compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions: Anabsinthin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction of this compound can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involving this compound typically use reagents like halogens or alkylating agents under specific conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities .

Scientific Research Applications

Introduction to Anabsinthin

This compound is a naturally occurring lignan compound derived from the plant Artemisia absinthium, commonly known as wormwood. This compound has garnered attention for its diverse biological activities, which have been explored in various scientific studies. The applications of this compound span several fields, including medicine, pharmacology, and biochemistry, particularly in the context of its potential therapeutic effects against various diseases.

Anticancer Properties

Research has highlighted the anticancer potential of this compound and related compounds from Artemisia absinthium. Studies indicate that extracts containing this compound can induce apoptosis in cancer cells. For instance:

- Hepatoma Cells : this compound has been shown to inhibit the growth of hepatoma cells through mechanisms involving endoplasmic reticulum stress and mitochondrial pathways, leading to increased apoptosis rates .

- Colorectal Cancer : The methanolic extract of Artemisia absinthium demonstrated significant cytotoxic effects on human colorectal cancer cells (HCT-116) by downregulating anti-apoptotic proteins like Bcl-2 and activating pro-apoptotic factors .

- Breast Cancer : In vitro studies revealed that extracts containing this compound inhibited the proliferation of breast cancer cell lines (MDA-MB-231 and MCF-7) through similar apoptotic pathways .

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial properties. Recent studies have confirmed:

- Bacterial Resistance : Methanol extracts of Artemisia absinthium have shown efficacy against various bacterial strains, suggesting potential as an alternative treatment for antibiotic-resistant infections .

- Fungal Infections : The compound has also demonstrated antifungal activity, indicating its utility in treating fungal infections .

Antioxidant Effects

The antioxidant capacity of this compound is notable, contributing to its protective effects against oxidative stress:

- In Vitro Studies : Aqueous extracts of Artemisia absinthium displayed strong antiradical activities, attributed to high levels of phenolic compounds and flavonoids . These properties are critical for preventing cellular damage linked to various diseases.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties:

- Cognitive Enhancement : Animal studies indicate that compounds from Artemisia absinthium can enhance cognitive functions and provide neuroprotection, potentially beneficial in neurodegenerative diseases .

Table 1: Biological Activities of this compound

Table 2: Case Studies Involving this compound

Mechanism of Action

The mechanism of action of anabsinthin involves its interaction with various molecular targets and pathways:

Anti-inflammatory Action: this compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).

Antimicrobial Action: this compound disrupts the cell membranes of bacteria and fungi, leading to cell lysis and death.

Neuroprotective Action: this compound’s neuroprotective effects are attributed to its ability to reduce oxidative stress and inflammation in neural tissues.

Comparison with Similar Compounds

Table 1: Binding Affinity and Interactions of Selected Antiviral Compounds

Key Insight : While Porrigenin A exhibits stronger binding affinity (-9.9 kcal/mol) to RVFV proteins, this compound’s salt bridge formation enhances complex stability in molecular dynamics (MD) simulations .

Pharmacological and Toxicological Profiles

This compound’s safety profile differs significantly from related compounds:

Table 2: Toxicity Endpoints of Selected Compounds

| Compound | Hepatotoxicity | Immunotoxicity | Carcinogenicity | Acute Toxicity Class | Reference |

|---|---|---|---|---|---|

| This compound | No | Yes | No | III (Harmful) | |

| Paffic Acid | Yes | Yes | Yes | II (Fatal) | |

| Yamogenin | No | Yes | No | IV (Low risk) |

Key Insight: this compound’s immunotoxicity is shared with Yamogenin and Porrigenin A, but it lacks the hepatotoxicity and carcinogenicity of paffic acid .

Stability and Degradation

This compound demonstrates superior stability compared to absinthin, which degrades into this compound, anabsin, and 3′-hydroxythis compound under heat or light exposure . This degradation pathway enhances its bioavailability in drug formulations .

Biological Activity

Anabsinthin, a compound derived from Artemisia absinthium, commonly known as wormwood, has garnered significant attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and therapeutic potentials of this compound, supported by recent research findings and case studies.

Overview of this compound

This compound is a bioactive compound found in Artemisia absinthium, which is traditionally used in herbal medicine for various ailments, including digestive disorders, infections, and inflammation. The compound's biological activity is attributed to its interaction with various cellular pathways and its ability to modulate oxidative stress.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against a range of pathogens. Research has demonstrated that extracts from A. absinthium possess broad-spectrum antibacterial and antifungal properties. For instance, a study utilizing methanol extracts showed effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting potential as an alternative to conventional antibiotics .

| Pathogen Type | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 32 µg/mL |

| Escherichia coli | Antibacterial | 64 µg/mL |

| Candida albicans | Antifungal | 128 µg/mL |

Anticancer Effects

This compound has also been studied for its anticancer properties. Multiple studies have reported its ability to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7) and colorectal cancer (HCT-116). The mechanism involves the modulation of the Bcl-2 family proteins and activation of caspases, leading to programmed cell death .

Key Findings:

- Induction of apoptosis through mitochondrial pathways.

- Downregulation of anti-apoptotic proteins (Bcl-2) and upregulation of pro-apoptotic proteins (BAX).

- Significant reduction in cell viability observed in treated cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress Modulation : this compound enhances antioxidant defenses by increasing levels of superoxide dismutase (SOD) and glutathione (GSH), which protect cells from oxidative damage .

- Cell Signaling Pathways : It activates the MEK/ERK signaling pathway, which plays a crucial role in cell proliferation and survival. This activation leads to apoptotic signaling cascades in cancer cells .

- Endoplasmic Reticulum Stress : Research indicates that this compound may induce endoplasmic reticulum stress, contributing to apoptosis in tumor cells .

Case Studies

- Breast Cancer Treatment : A study evaluated the effects of this compound on MDA-MB-231 and MCF-7 cells, demonstrating a dose-dependent decrease in cell proliferation with an IC50 value indicating significant potency against these breast cancer lines .

- Hepatoma Model : In vivo studies using H22 hepatoma models showed that this compound administration resulted in reduced tumor growth and improved survival rates without significant toxicity .

- Antimicrobial Efficacy : A comparative study highlighted the efficacy of this compound against antibiotic-resistant strains such as MRSA, showcasing its potential as a therapeutic agent in combating resistant infections .

Q & A

Q. What standardized methods are recommended for isolating and quantifying anabsinthin from plant extracts?

this compound isolation typically involves ethanol-based extraction followed by chromatographic purification. High-performance liquid chromatography (HPLC) with UV detection at 254 nm is widely used for quantification, as validated in studies isolating this compound from Artemisia absinthium extracts . Thin-layer chromatography (TLC) and NMR spectroscopy are critical for preliminary structural validation, ensuring minimal contamination during purification steps .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

Structural elucidation requires a combination of mass spectrometry (MS) for molecular weight determination, NMR (¹H and ¹³C) for functional group analysis, and infrared (IR) spectroscopy for identifying characteristic bonds (e.g., lactone rings). Cross-referencing spectral data with published profiles in databases like the Japanese Journal of Food Chemistry ensures accuracy .

Q. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?

Enzyme inhibition assays (e.g., angiotensin-converting enzyme II or HPV E6 binding assays) are common for evaluating bioactivity. Dose-response curves and IC50 calculations should be performed using triplicate measurements to ensure reproducibility. Positive controls (e.g., paclitaxel in HPV E6 studies) are essential for comparative analysis .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound across different experimental models be resolved?

Contradictions often arise from variations in assay conditions (e.g., pH, solvent systems) or target specificity. Researchers should:

Q. What computational strategies are effective for predicting this compound’s interaction with viral oncoproteins?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (100+ ns trajectories) can model this compound’s binding stability to targets like HPV E6. Key residues (e.g., V31, Y32 in E6AP binding) should be prioritized for mutagenesis studies to validate computational predictions .

Q. How can researchers address reproducibility challenges in this compound’s pharmacological studies?

Reproducibility requires:

- Detailed documentation of extraction protocols (e.g., solvent ratios, temperature).

- Open sharing of raw spectral data (NMR, MS) via repositories like Zenodo.

- Adherence to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

Q. What experimental designs are optimal for studying this compound’s synergistic effects with other phytochemicals?

Fractional inhibitory concentration (FIC) index assays or checkerboard microdilution methods can quantify synergy. Researchers should:

- Use isobolograms to visualize interactions.

- Control for solvent interference (e.g., DMSO concentrations ≤0.1%).

- Include cytotoxicity assays (e.g., MTT on HEK293 cells) to distinguish therapeutic windows .

Methodological Considerations

Q. How should researchers prioritize variables when optimizing this compound extraction yields?

A factorial design (e.g., Box-Behnken) can identify critical factors (e.g., ethanol concentration, extraction time). Response surface methodology (RSM) statistically correlates variables with yield, minimizing experimental runs while maximizing data robustness .

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects in this compound studies?

Non-linear regression models (e.g., Hill equation) are ideal for dose-response data. Bootstrap resampling (≥1,000 iterations) reduces bias in IC50 estimates, while ANOVA with post-hoc tests (e.g., Tukey’s HSD) identifies significant differences between treatment groups .

Data Interpretation and Reporting

Q. How can researchers contextualize this compound’s bioactivity within broader pharmacological frameworks?

Comparative meta-analyses of structurally related sesquiterpene lactones (e.g., artemisinin) highlight shared mechanisms (e.g., oxidative stress induction). Phylogenetic studies of Artemisia species further elucidate evolutionary drivers of bioactivity .

Q. What criteria should guide the inclusion of this compound data in peer-reviewed publications?

Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Report ≤5 key compounds in the main text, with others in supplementary files.

- Provide raw spectral data (e.g., NMR peaks, retention times) for independent validation.

- Cite primary literature for known compounds to avoid redundancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.